The synthesis of GSK163090 involves a multi-step process that has been optimized for efficiency and selectivity. A notable method includes the use of a stereoselective approach to create spiroimidazolidinones, which are key structural components of the compound. The synthetic route typically begins with the preparation of a quinoline derivative followed by the introduction of piperazine and subsequent cyclization steps to form the imidazolidinone core .
The detailed synthesis can be summarized as follows:
The molecular formula of GSK163090 is CHNO, and it has a molecular weight of approximately 320.42 g/mol. The compound features a complex structure that includes a quinoline moiety linked to a piperazine group and an imidazolidinone ring. The three-dimensional conformation plays a critical role in its interaction with serotonin receptors, influencing its potency and selectivity .
Key structural characteristics include:
GSK163090 undergoes various chemical reactions during its synthesis and potential metabolic processes in biological systems. Key reactions include:
The mechanism by which GSK163090 exerts its effects primarily involves antagonism at serotonin receptors. By binding to the 5-HT1A, 5-HT1B, and 5-HT1D receptors, it inhibits their activity, leading to altered neurotransmitter release patterns. This modulation can result in anxiolytic and antidepressant effects by balancing serotonin levels in synaptic clefts .
Data from pharmacological studies suggest that GSK163090's antagonism can lead to increased levels of norepinephrine and dopamine, contributing to its therapeutic profile .
GSK163090 exhibits several notable physical and chemical properties:
Relevant data include:
GSK163090 has been primarily investigated for its role as a pharmacological agent in neuroscience research. Its applications include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: